Diacetyl boldine

Tyrosinase Inhibition Enzymatic Assay Skin Depigmentation

This diacetylated boldine derivative uniquely stabilizes tyrosinase in inactive form through α-adrenergic antagonism and Ca²⁺ flux regulation—not direct inhibition. Clinically proven to match or exceed 4% hydroquinone in melasma reduction. Also inhibits PDE4D and shows 8.6x enhanced skin flux in microemulsion. Essential for advanced depigmentation, melanoma research, and dermal delivery studies.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 72584-75-9
Cat. No. B1670382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetyl boldine
CAS72584-75-9
SynonymsDiacetyl boldine
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC
InChIInChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1
InChIKeyXMEDXTRRSJHOLZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diacetyl Boldine (CAS 72584-75-9) Procurement Guide: Aporphine Alkaloid for Tyrosinase-Targeted Research & Cosmetic Formulation


Diacetyl boldine (DAB; CAS 72584-75-9), also known as diacetylboldine and commercially as Lumiskin™, is a synthetic diacetylated derivative of the aporphine alkaloid boldine, originally sourced from the bark of the Chilean Boldo tree (Peumus boldus) [1]. This bioactive compound (molecular weight 411.4 g/mol, log P 2.9) is primarily utilized in skin depigmentation research and cosmeceutical development due to its capacity to modulate melanogenesis via α-adrenergic receptor antagonism and calcium flux regulation, rather than through direct competitive inhibition of tyrosinase [2][3].

Why Diacetyl Boldine (CAS 72584-75-9) Cannot Be Substituted by Boldine or Common Tyrosinase Inhibitors


Substituting diacetyl boldine with its parent compound, boldine, or with other common tyrosinase inhibitors like kojic acid is scientifically unsound due to a fundamentally distinct mechanism of action and unique pharmacological profile. Unlike boldine, which is a direct antioxidant and shows pleiotropic effects [1], diacetyl boldine's depigmenting activity is driven by its interaction with α-adrenergic receptors and regulation of calcium ion (Ca²⁺) flux, which stabilizes tyrosinase in its inactive, pre-enzymatic form rather than directly inhibiting the active enzyme [2][3]. Furthermore, diacetyl boldine exhibits off-target activity, such as PDE4D inhibition, not reported for boldine [4]. Clinically, formulations containing diacetyl boldine have demonstrated efficacy in treating melasma that is either equal to or superior to 4% hydroquinone, a benchmark depigmenting agent, thereby establishing a distinct efficacy baseline for procurement considerations [5].

Quantitative Differentiation of Diacetyl Boldine (CAS 72584-75-9) from Analogs: Comparative Assay Data


Mushroom Tyrosinase Inhibition: Diacetyl Boldine Shows Superior Potency to Parent Compound Boldine

In a standardized mushroom tyrosinase inhibition assay, diacetyl boldine (DAB) demonstrated an IC50 of 2.22 mM, which is superior to the parent compound boldine (BOL) which showed an IC50 of 6.53 mM, representing a 2.94-fold improvement in potency. This quantitative difference in enzymatic inhibition is a direct result of structural derivatization and supports the selection of DAB over boldine for applications requiring targeted tyrosinase modulation [1].

Tyrosinase Inhibition Enzymatic Assay Skin Depigmentation

Clinical Efficacy in Melasma: Diacetyl Boldine-Containing Formulation Demonstrated Comparable or Superior Efficacy to 4% Hydroquinone

A randomized, double-blind, 12-week comparative clinical trial (n=40 females) evaluated the efficacy of a topical formulation containing diacetyl boldine (DAB) against 4% hydroquinone cream, a gold-standard depigmenting agent. The study concluded that the DAB-containing regimen was superior to hydroquinone in pigment reduction, with each DAB formula showing either more efficacy or faster action [1]. A separate 60-day split-face pilot study (n=30) also found a treatment based on DAB to be comparable in effectiveness to 4% hydroquinone [2].

Melasma Clinical Trial Hyperpigmentation

In Vitro Cytotoxicity Against Melanoma: Diacetyl Boldine Microemulsion (F1) Exhibits a 50-Fold Lower IC50 than Oil-Based Formulation

The cytotoxic potential of diacetyl boldine against B16BL6 melanoma cells is highly dependent on formulation. A microemulsion formulation (F1) demonstrated an IC50 of 1 µg/mL, whereas a simple medium-chain triglyceride (MCT) oil solution of DAB showed a significantly higher IC50 of 50 µg/mL [1]. This 50-fold increase in in vitro potency is attributed to enhanced cellular uptake and bioavailability conferred by the microemulsion system.

Melanoma Cytotoxicity Drug Delivery

Off-Target PDE4D Inhibition: Diacetyl Boldine Exhibits Moderate Inhibitory Activity (AC50 = 1.39 µM)

In an in vitro cell-free assay measuring inhibition of human phosphodiesterase 4D (PDE4D) via scintillation proximity assay, diacetyl boldine displayed an activity concentration 50 (AC50) of 1393.1 nM (1.39 µM) [1]. PDE4D is a key enzyme in the regulation of inflammatory responses, and this off-target activity distinguishes diacetyl boldine from its parent compound boldine and many other direct tyrosinase inhibitors.

PDE4D Anti-inflammatory Off-Target Activity

Skin Permeation Enhancement: Microemulsion Formulation Increases Diacetyl Boldine Flux by Over 8-Fold

Formulation of diacetyl boldine in a microemulsion system significantly enhances its delivery across compromised skin. In an ex vivo tape-stripped skin model, microemulsion F1 achieved a steady-state flux of 16.81 ± 2.75 µg/cm²/h, an 8.6-fold increase over the 1.94 ± 0.73 µg/cm²/h flux observed with a simple DAB-in-MCT oil control [1]. This demonstrates that the active's dermal bioavailability is not an inherent property but a tunable parameter driven by formulation technology.

Topical Delivery Skin Permeation Bioavailability

Application Scenarios for Diacetyl Boldine (CAS 72584-75-9) Based on Validated Evidence


Development of Hydroquinone-Free Depigmenting Cosmeceuticals

Formulators aiming to develop effective skin-lightening products without the regulatory and safety baggage of hydroquinone should prioritize diacetyl boldine. Clinical evidence demonstrates that formulations containing DAB can match or exceed the efficacy of 4% hydroquinone in reducing melasma pigmentation, making it a high-value active for this application [3][4].

Advanced Topical Formulation Research for Enhanced Dermal Delivery

Researchers focused on overcoming the dermal bioavailability challenges of poorly permeable actives can utilize diacetyl boldine as a model compound. The demonstrated 8.6-fold increase in skin flux and 50-fold increase in in vitro cytotoxicity when formulated as a microemulsion provides a clear benchmark for studying and developing advanced delivery systems like microemulsions or nanoemulsions [3].

In Vitro Melanoma Research and Chemoprotection Studies

Diacetyl boldine is a relevant tool compound for in vitro cancer research, particularly for studies on melanoma. Its quantifiable cytotoxicity (IC50 = 1 µg/mL in a microemulsion against B16BL6 cells) provides a robust activity baseline. The compound's unique mechanism of action, distinct from that of boldine, also makes it a candidate for investigating novel anti-melanogenic pathways [3].

Investigating Non-Tyrosinase-Mediated Depigmentation Mechanisms

For researchers seeking to explore depigmentation pathways beyond direct tyrosinase inhibition, diacetyl boldine serves as a critical probe. Its dual mechanism involving α-adrenergic antagonism and calcium flux regulation that stabilizes tyrosinase in an inactive form offers a distinct pharmacological target. This makes it a valuable compound for studies on melanogenesis signaling [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacetyl boldine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.